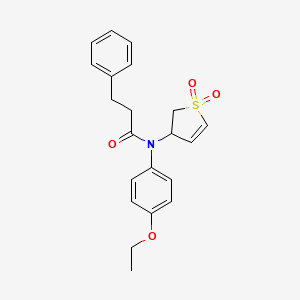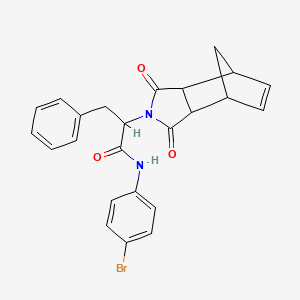![molecular formula C23H29N3O B11412828 3-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B11412828.png)
3-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-メチル-N-[3-(1-ペンチル-1H-ベンゾイミダゾール-2-イル)プロピル]ベンザミドは、ベンゾイミダゾールコアを特徴とする複雑な有機化合物です。ベンゾイミダゾール誘導体は、その多様な生物活性で知られており、医薬品化学の分野で広く研究されています。
準備方法
合成ルートと反応条件
3-メチル-N-[3-(1-ペンチル-1H-ベンゾイミダゾール-2-イル)プロピル]ベンザミドの合成は、通常、以下の手順を伴います。
ベンゾイミダゾールコアの形成: ベンゾイミダゾールコアは、o-フェニレンジアミンを適切なアルデヒドと酸性条件下で縮合させることで合成することができます。
アルキル化: 次に、ベンゾイミダゾールコアを1-ブロモペンタンでアルキル化して、ペンチル基を導入します。
アミド化: 最後のステップでは、アルキル化されたベンゾイミダゾールを塩基の存在下で3-メチルベンゾイルクロリドと反応させて、目的のベンザミドを生成します。
工業生産方法
この化合物の工業生産方法は、収率と純度を最大化するために、上記の合成ルートを最適化することを含む可能性があります。これには、連続フロー反応器、高度な精製技術、および一貫した生産品質を確保するための自動化の使用が含まれる可能性があります。
化学反応の分析
反応の種類
3-メチル-N-[3-(1-ペンチル-1H-ベンゾイミダゾール-2-イル)プロピル]ベンザミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: ベンゾイミダゾールコアは、過酸化水素やm-クロロ過安息香酸などの酸化剤を使用して酸化することができます。
還元: この化合物の還元は、水素化リチウムアルミニウムなどの還元剤を使用して達成することができます。
置換: この化合物は、特にベンゾイミダゾール窒素で求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換: ハロアルカン、アシルクロリド。
生成される主要な生成物
酸化: 酸化されたベンゾイミダゾール誘導体。
還元: 還元されたベンゾイミダゾール誘導体。
置換: さまざまな官能基を持つ置換ベンゾイミダゾール誘導体。
科学研究への応用
3-メチル-N-[3-(1-ペンチル-1H-ベンゾイミダゾール-2-イル)プロピル]ベンザミドには、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌活性や抗がん活性など、その潜在的な生物活性を研究されています。
医学: その潜在的な治療的用途について調査されています。
産業: 新素材や化学プロセスの開発に使用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
作用機序
3-メチル-N-[3-(1-ペンチル-1H-ベンゾイミダゾール-2-イル)プロピル]ベンザミドの作用機序は、特定の分子標的との相互作用を伴います。ベンゾイミダゾールコアは、さまざまな酵素や受容体と相互作用することが知られており、その活性を阻害する可能性があります。この相互作用は、抗菌活性や抗がん活性など、さまざまな生物学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物
ベンゾイミダゾール: より単純な構造を持つ母化合物。
1-メチルベンゾイミダゾール: ベンゾイミダゾールのメチル化誘導体。
2-フェニルベンゾイミダゾール: フェニル置換ベンゾイミダゾール。
独自性
3-メチル-N-[3-(1-ペンチル-1H-ベンゾイミダゾール-2-イル)プロピル]ベンザミドは、その特定の置換パターンにより、独特の化学的および生物学的特性を与えられているため、ユニークです。ペンチル基とベンザミド部分の存在は、それをより単純なベンゾイミダゾール誘導体と区別し、その生物活性を高め、さらなる研究のための貴重な化合物にする可能性があります。
特性
分子式 |
C23H29N3O |
|---|---|
分子量 |
363.5 g/mol |
IUPAC名 |
3-methyl-N-[3-(1-pentylbenzimidazol-2-yl)propyl]benzamide |
InChI |
InChI=1S/C23H29N3O/c1-3-4-7-16-26-21-13-6-5-12-20(21)25-22(26)14-9-15-24-23(27)19-11-8-10-18(2)17-19/h5-6,8,10-13,17H,3-4,7,9,14-16H2,1-2H3,(H,24,27) |
InChIキー |
NIEHQNNZVZALAB-UHFFFAOYSA-N |
正規SMILES |
CCCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=CC(=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B11412752.png)

![methyl 4-[8-cyano-3-(4-ethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate](/img/structure/B11412762.png)
![2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11412766.png)
![5-(2-chlorophenyl)-6-(2-hydroxyethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11412769.png)

![2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11412777.png)
![N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-methylpropanamide](/img/structure/B11412792.png)
![N-(2-chlorophenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11412799.png)
![4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-3-nitrobenzamide](/img/structure/B11412803.png)
![N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B11412809.png)

![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11412818.png)
![1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11412821.png)
